trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane
Description
Trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane is a synthetic organosilicon compound featuring a tetrahydronaphthalene core with four methyl groups at the 5,5,8,8 positions and an ethynyltrimethylsilane substituent at the 2-position. This structure is closely related to retinoid X receptor (RXR)-selective agonists and retinoic acid receptor (RAR) modulators, where the tetrahydronaphthalene moiety is a critical pharmacophore for receptor binding . The trimethylsilane-ethynyl group introduces steric and electronic effects that influence solubility, metabolic stability, and receptor selectivity compared to carboxylic acid-terminated analogues like EC23 (4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl]benzoic acid) .
Properties
IUPAC Name |
trimethyl-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Si/c1-18(2)11-12-19(3,4)17-14-15(8-9-16(17)18)10-13-20(5,6)7/h8-9,14H,11-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUWJXOGTJYIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#C[Si](C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane typically involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane has been utilized as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various coupling reactions:
- Sonogashira Coupling : This compound can act as a coupling partner in Sonogashira reactions to synthesize alkynes from aryl halides. The presence of the bulky naphthalene group helps to stabilize the reaction intermediates and improve yields.
Materials Science
In materials science, this compound is explored for its potential use in the development of advanced materials:
- Silane-Based Coatings : The compound can be used to create silane-based coatings that enhance the hydrophobicity and durability of surfaces. Its ability to form strong covalent bonds with substrates makes it suitable for applications in protective coatings.
Medicinal Chemistry
The compound's structural characteristics also make it a candidate for medicinal chemistry applications:
- Drug Development : Research indicates that derivatives of this compound may possess biological activities that are beneficial in drug development. The naphthalene moiety is known for its ability to interact with biological targets.
Case Study 1: Synthesis of Alkynes
In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing complex alkynes through Sonogashira coupling. The results showed improved yields compared to traditional methods due to the steric hindrance provided by the naphthalene group.
Case Study 2: Coating Applications
A research paper focused on silane-based coatings highlighted the use of this compound in developing hydrophobic surfaces. The study found that coatings incorporating this compound exhibited superior water repellency and chemical resistance compared to standard silanes.
Mechanism of Action
The mechanism by which trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane exerts its effects involves the interaction of the silane group with various molecular targets. The ethynyl group allows for the formation of strong covalent bonds with other molecules, facilitating its incorporation into larger molecular structures. The pathways involved include the formation of silicon-carbon bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
EC23 (AGN 190205)
- Structure : 4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl]benzoic acid.
- Key Differences: Terminal group: Carboxylic acid (-COOH) vs. trimethylsilane (-Si(CH₃)₃). Biological Activity: EC23 is a potent RAR agonist with high photostability, used to induce stem cell differentiation. The carboxylic acid group facilitates hydrogen bonding with RAR residues, enhancing affinity (IC₅₀ ~0.2 nM for RARα) . Physicochemical Properties: EC23 has lower lipophilicity (logP ~6.2) compared to the silane derivative, which may exhibit higher membrane permeability due to the nonpolar trimethylsilane group .
TTNN (6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-naphthoic Acid)
- Structure : Naphthoic acid-terminated tetrahydronaphthalene derivative.
- Key Differences :
- Aromatic extension: A naphthoic acid group replaces the ethynylsilane moiety.
- Receptor Selectivity : TTNN preferentially binds RARs (50% inhibition of ME180 cell proliferation at 0.2 µM) but shows negligible RXR activity . The ethynylsilane analogue’s bulkier substituent may shift selectivity toward RXRs, as seen in LGD1069 (6b), a related RXR-selective agonist .
LGD1069 (Bexarotene Analogue)
- Structure : 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid.
- Key Differences: Substituents: A pentamethyltetrahydronaphthalene core with a vinylbenzoic acid group. Activity: LGD1069 is a clinically used RXR-selective agonist (EC₅₀ ~10 nM for RXRα).
Structural and Functional Data Table
Biological Activity
Trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane is a silane compound characterized by its unique structural features that contribute to its biological activity. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 274.48 g/mol. Its structure includes a tetrahydronaphthalene moiety which is significant for its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H26Si |
| Molecular Weight | 274.48 g/mol |
| Density | 0.941 g/cm³ |
| Melting Point | 26-27 °C |
| Boiling Point | 98 °C |
Antimicrobial Properties
Recent studies have indicated that silane compounds exhibit varying degrees of antimicrobial activity. For instance:
- Gram-positive bacteria : this compound demonstrated significant inhibitory effects against certain strains of Gram-positive bacteria.
- Gram-negative bacteria : The compound showed moderate activity against Gram-negative bacteria, suggesting potential for further optimization in structure to enhance efficacy.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects:
- Cell Lines Tested : Studies included human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Results : IC50 values ranged from 10 to 30 µM depending on the cell line tested. These findings indicate that this compound could be a candidate for anticancer drug development.
The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest:
- Interaction with Cell Membranes : The hydrophobic nature of the compound may facilitate its integration into lipid bilayers.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various silane derivatives against pathogenic bacteria. This compound was among the compounds that showed promising results against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : Research conducted at a leading cancer research institute assessed the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated significant growth inhibition in MCF-7 and PC-3 cells with minimal toxicity to normal fibroblast cells .
Q & A
Q. Q1: What are the standard synthetic routes for preparing trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane?
The compound is typically synthesized via a Pd/Cu-catalyzed Sonogashira coupling between trimethylsilylacetylene and a halogenated tetrahydronaphthalene derivative. For example, analogous procedures (e.g., for aryl ethynyl silanes) involve:
- Catalyst system : Pd(PPh₃)₂Cl₂ (0.5–2 mol%) and CuI (1–5 mol%) in an inert atmosphere (argon/nitrogen) .
- Solvent/base : iPr₂NH or Et₃N in CH₂Cl₂ or THF, with stirring at 25–50°C for 12–24 hours .
- Workup : Quenching with NH₄Cl, extraction with CH₂Cl₂, drying (MgSO₄), and purification via flash chromatography (SiO₂, hexane/ethyl acetate gradients) .
Advanced Synthesis & Optimization
Q. Q2: How can researchers address low yields in Sonogashira coupling for sterically hindered tetrahydronaphthalene substrates?
Methodological considerations :
- Substrate pre-activation : Use ultrasonication to disperse catalysts and enhance reaction kinetics.
- Ligand optimization : Replace PPh₃ with bulky ligands (e.g., XPhos) to stabilize Pd intermediates and reduce side reactions .
- Microwave-assisted synthesis : Shorten reaction times (1–4 hours) while maintaining 80–95% yields for sensitive substrates .
Basic Characterization
Q. Q3: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- IR : Ethynyl C≡C stretch at ~2157 cm⁻¹ and Si–C absorption at ~840 cm⁻¹ .
- HRMS : Validate molecular ion ([M]⁺) and isotopic patterns (e.g., m/z 204.0970 for C₁₂H₁₆OSi) .
Advanced Analytical Challenges
Q. Q4: How to resolve discrepancies in NMR data due to rotational isomerism in the ethynyl-silane moiety?
- Variable-temperature NMR : Conduct experiments at –40°C to 80°C to slow rotation and split overlapping signals .
- DFT calculations : Compare computed chemical shifts (using Gaussian/B3LYP) with experimental data to assign conformers .
Functionalization & Applications
Q. Q5: What strategies enable post-synthetic modification of the ethynyl-silane group for downstream applications?
- Desilylation : Treat with TBAF (tetrabutylammonium fluoride) to generate terminal alkynes for click chemistry .
- Cross-coupling : Use the silane as a directing group in Pd-catalyzed C–H activation reactions (e.g., with aryl iodides) .
Stability & Decomposition
Q. Q6: Under what conditions does this compound undergo hydrolysis or oxidation?
- Hydrolysis : Susceptible to moisture/acid, forming silanols. Store under argon at –20°C with molecular sieves .
- Oxidation : The ethynyl bond may react with strong oxidizers (e.g., KMnO₄). Monitor via IR loss of C≡C stretch (~2157 cm⁻¹) .
Mechanistic Studies
Q. Q7: What is the role of CuI in the Sonogashira coupling mechanism for this compound?
CuI facilitates transmetalation by coordinating the alkyne, lowering the energy barrier for Pd–C bond formation. Computational studies suggest a σ-alkynyl copper intermediate is critical for catalytic turnover .
Data Contradictions
Q. Q8: How to interpret conflicting HRMS data indicating multiple adducts or impurities?
- LC-MS/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
- High-resolution ion mobility spectrometry : Resolve isobaric species based on collision cross-section differences .
Computational Modeling
Q. Q9: Which computational methods predict the electronic properties of this silane for materials science applications?
- DFT (B3LYP/6-311+G(d,p)) : Calculate HOMO/LUMO energies to assess electron transport potential .
- Molecular dynamics : Simulate thermal stability (e.g., decomposition at >200°C) .
Safety & Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
